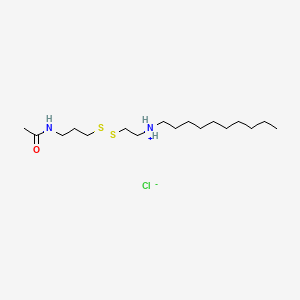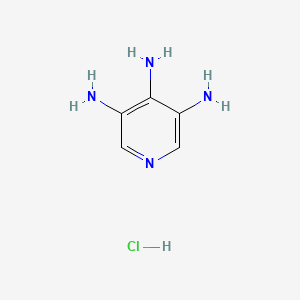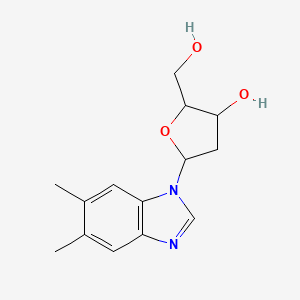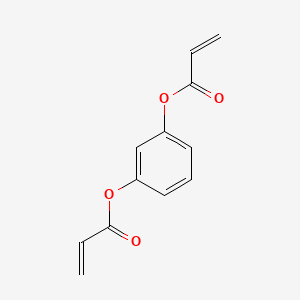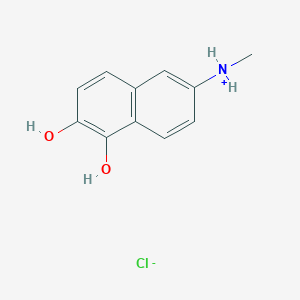![molecular formula C16H12N2O B13732079 (NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)
(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine typically involves the condensation of 2-isoquinolin-1-ylbenzaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of (NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolin-1-ylidenes: These compounds share a similar core structure and are known for their ligand properties in coordination chemistry.
Isoquinolin-1(2H)-ones: These derivatives are studied for their biological activities and potential therapeutic applications.
Uniqueness
(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H12N2O |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H12N2O/c19-18-11-13-6-2-4-8-15(13)16-14-7-3-1-5-12(14)9-10-17-16/h1-11,19H/b18-11+ |
Clave InChI |
BFSGBHHNCKZLOE-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3/C=N/O |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


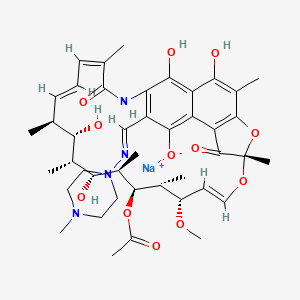
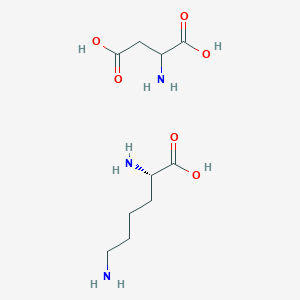
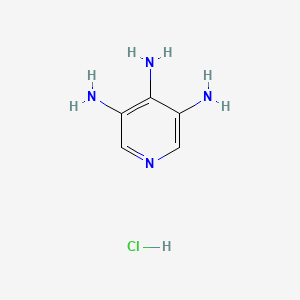

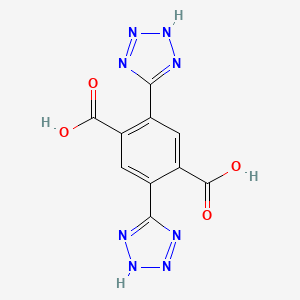
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
